![molecular formula C11H12N2O4S B13403088 N-[1-(Methylthio)-2-nitroethenyl]-1,3-benzodioxole-5-methanamine](/img/structure/B13403088.png)
N-[1-(Methylthio)-2-nitroethenyl]-1,3-benzodioxole-5-methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(Methylthio)-2-nitroethenyl]-1,3-benzodioxole-5-methanamine is a complex organic compound with a unique structure that includes a benzodioxole ring, a nitroethenyl group, and a methylthio substituent
Métodos De Preparación
The synthesis of N-[1-(Methylthio)-2-nitroethenyl]-1,3-benzodioxole-5-methanamine typically involves multiple steps. One common method includes the condensation of nitromethane with carbon disulfide in the presence of potassium hydroxide in ethanol solvent. This reaction produces an intermediate compound, which is then further reacted with other reagents to form the final product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Análisis De Reacciones Químicas
N-[1-(Methylthio)-2-nitroethenyl]-1,3-benzodioxole-5-methanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The methylthio group can be replaced by other substituents through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-[1-(Methylthio)-2-nitroethenyl]-1,3-benzodioxole-5-methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antibacterial and antitumor agents.
Medicine: It is used in the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound is utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[1-(Methylthio)-2-nitroethenyl]-1,3-benzodioxole-5-methanamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group acts as an electron-withdrawing group, making the compound a good Michael acceptor. This allows it to participate in various biochemical pathways, leading to its biological effects .
Comparación Con Compuestos Similares
N-[1-(Methylthio)-2-nitroethenyl]-1,3-benzodioxole-5-methanamine can be compared with similar compounds such as nitroenediamines and 1,1-bis(methylthio)-2-nitroethene. These compounds share similar structural features but differ in their specific substituents and functional groups. The unique combination of the benzodioxole ring and the nitroethenyl group in this compound gives it distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H12N2O4S |
|---|---|
Peso molecular |
268.29 g/mol |
Nombre IUPAC |
(Z)-N-(1,3-benzodioxol-5-ylmethyl)-1-methylsulfanyl-2-nitroethenamine |
InChI |
InChI=1S/C11H12N2O4S/c1-18-11(6-13(14)15)12-5-8-2-3-9-10(4-8)17-7-16-9/h2-4,6,12H,5,7H2,1H3/b11-6- |
Clave InChI |
PXZIBUPXCUYYJL-WDZFZDKYSA-N |
SMILES isomérico |
CS/C(=C\[N+](=O)[O-])/NCC1=CC2=C(C=C1)OCO2 |
SMILES canónico |
CSC(=C[N+](=O)[O-])NCC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


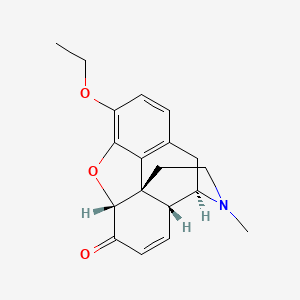
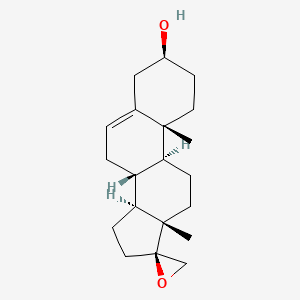
![2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate](/img/structure/B13403026.png)
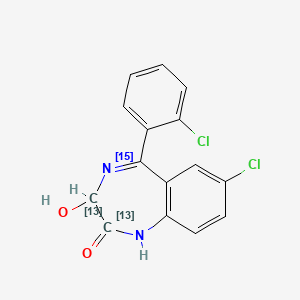
![2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic Acid](/img/structure/B13403031.png)
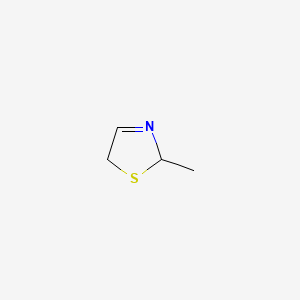
![tert-butyl (3S,5S,6R)-3-[2-(oxiran-2-yl)ethyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B13403034.png)
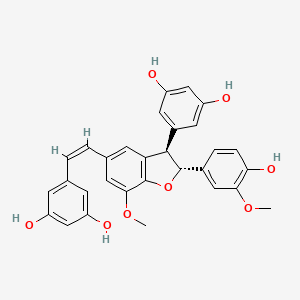
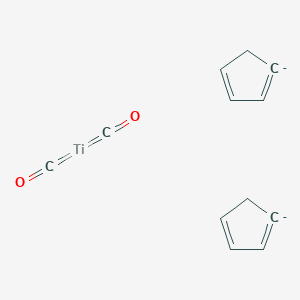
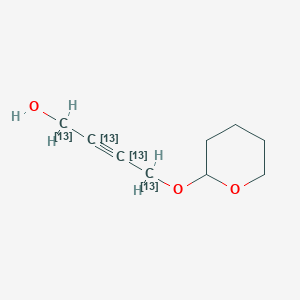
![1-[[3-[[4-(Dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]amino]-4-hydroxyanthraquinone](/img/structure/B13403051.png)
![4-hydroxy-9,10-dioxo-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-2-carboxylic acid](/img/structure/B13403058.png)
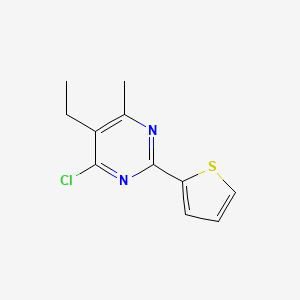
![ethyl (2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B13403085.png)
